4,6-Dichloropyridin-3-amine hydrochloride

Catalog No.
S8098095
CAS No.
M.F
C5H5Cl3N2
M. Wt
199.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloropyridin-3-amine hydrochloride

Product Name

4,6-Dichloropyridin-3-amine hydrochloride

IUPAC Name

4,6-dichloropyridin-3-amine;hydrochloride

Molecular Formula

C5H5Cl3N2

Molecular Weight

199.46 g/mol

InChI

InChI=1S/C5H4Cl2N2.ClH/c6-3-1-5(7)9-2-4(3)8;/h1-2H,8H2;1H

InChI Key

CDCQIFAYYUSQMY-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Cl)N)Cl.Cl

Canonical SMILES

C1=C(C(=CN=C1Cl)N)Cl.Cl

4,6-Dichloropyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7Cl3N2C_6H_7Cl_3N_2 and a molecular weight of approximately 213.49 g/mol. It is classified under the category of nitrogen heterocycles due to its pyridine structure, which includes two chlorine substituents at the 4 and 6 positions of the pyridine ring. This compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability and efficacy .

Typical of amines and halogenated compounds. Notably, it can undergo:

  • Nucleophilic substitution reactions: The chlorine atoms can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Formation of Schiff bases: Reacting with aldehydes or ketones can yield Schiff bases, which are important intermediates in organic synthesis.
  • Coupling reactions: This compound can be utilized in Suzuki or other cross-coupling reactions to form more complex structures .

Research indicates that 4,6-Dichloropyridin-3-amine hydrochloride exhibits biological activities relevant to medicinal chemistry. Its structural similarity to methenamine suggests potential antiseptic properties, particularly in acidic environments where it could hydrolyze to release formaldehyde . Additionally, derivatives of this compound have shown promise as anticonvulsant agents and in catalysis for selective hydroxylation of alkanes .

The synthesis of 4,6-Dichloropyridin-3-amine hydrochloride typically involves:

  • Chlorination of pyridine derivatives: Starting from pyridine or its derivatives, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.
  • Amine formation: The introduction of an amine group can be achieved through reductive amination or direct amination methods involving appropriate reagents .

This compound finds applications in various fields:

  • Pharmaceuticals: Used as a building block in the synthesis of biologically active compounds.
  • Agricultural chemicals: Its derivatives may serve as intermediates in the production of agrochemicals.
  • Catalysis: Employed in catalytic processes for organic transformations .

Studies have shown that 4,6-Dichloropyridin-3-amine hydrochloride interacts with various biological targets, potentially influencing metabolic pathways. Its inhibition effects on cytochrome P450 enzymes indicate that it may affect drug metabolism and pharmacokinetics . Furthermore, its interactions with cellular components may lead to apoptosis in certain cancer cell lines when used in conjunction with metal complexes .

Several compounds share structural similarities with 4,6-Dichloropyridin-3-amine hydrochloride. Here are a few notable examples:

Compound NameCAS NumberSimilarity Score
2,4,6-Trichloropyridin-3-amine91872-08-10.83
4,6-Dichloropyridine-2,3-diamine24484-99-90.82
3-Amino-4,6-dichloropicolinonitrile1073182-86-10.75
4-Chloro-6-methylpyridin-3-amine7321-93-9Not specified

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

197.951831 g/mol

Monoisotopic Mass

197.951831 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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